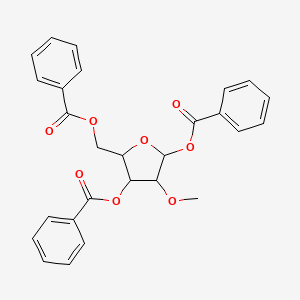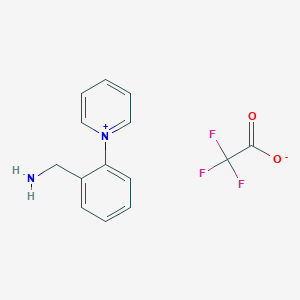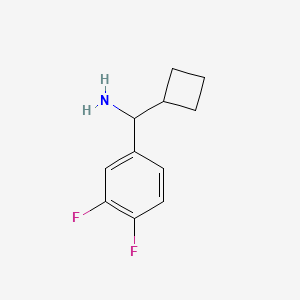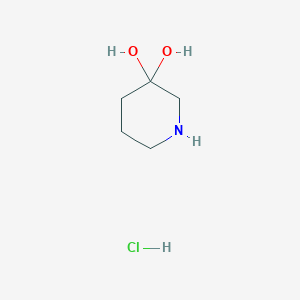
Piperidine-3,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-3,3-diol hydrochloride is a nitrogen-containing heterocyclic compound. It features a six-membered ring with two hydroxyl groups attached to the third carbon atom and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,3-diol hydrochloride typically involves the hydrogenation of pyridine derivativesThis can be achieved through various catalytic hydrogenation processes using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,3-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
Piperidine-3,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Piperidine derivatives are explored for their potential as anticancer, antihypertensive, and antimicrobial agents.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of piperidine-3,3-diol hydrochloride involves its interaction with various molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression. The compound may also induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidine.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of piperidine derivatives.
Piperidine: The parent compound, a six-membered ring with one nitrogen atom, widely used in medicinal chemistry
Uniqueness: Piperidine-3,3-diol hydrochloride is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
piperidine-3,3-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5(8)2-1-3-6-4-5;/h6-8H,1-4H2;1H |
InChI Key |
VEFJQBSCBRUGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


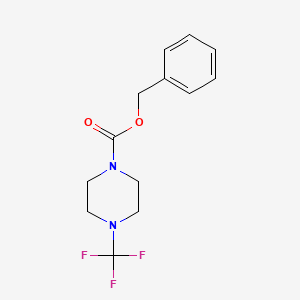

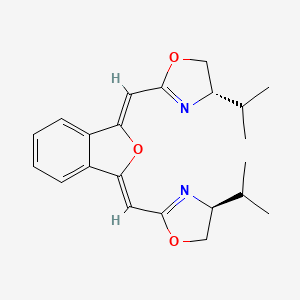
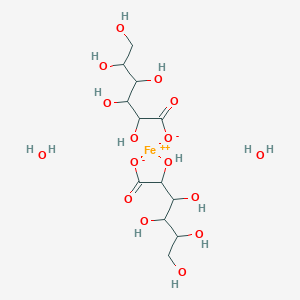

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

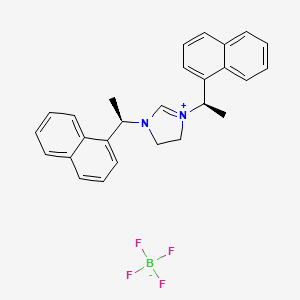

![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
